Poncirin Poncirin (2S)-poncirin is a flavanone glycoside that is 4'-methoxy-5,7-dihydroxyflavanone attached to a neohesperidose (alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranose) residue via a glycosidic linkage. It has been isolated from the fruits of Poncirus trifoliata and exhibits inhibitory activity against liopolysaccharide (LPS)-induced prostaglandin E2 and interleukin-6 (IL-6) production. It has a role as a plant metabolite. It is a monomethoxyflavanone, a flavanone glycoside, a disaccharide derivative, a neohesperidoside and a member of 4'-methoxyflavanones. It is functionally related to a 4'-methoxy-5,7-dihydroxyflavanone.
Poncirin is a natural product found in Micromeria graeca, Citrus medica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 14941-08-3
VCID: VC21331031
InChI: InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
Molecular Formula: C28H34O14
Molecular Weight: 594.6 g/mol

Poncirin

CAS No.: 14941-08-3

VCID: VC21331031

Molecular Formula: C28H34O14

Molecular Weight: 594.6 g/mol

* For research use only. Not for human or veterinary use.

Poncirin - 14941-08-3

Description

Poncirin is a flavonoid compound, specifically a flavanone glycoside, known for its diverse pharmacological activities. It is primarily found in the fruits of Poncirus trifoliata (L.) Raf. and other citrus species like Citrus reticulata . This compound has garnered significant attention in recent years due to its potential therapeutic benefits, including anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Effects

Poncirin has shown promising anticancer effects, particularly against HER2 overexpressing breast cancer cells. It inhibits cell proliferation and metastasis by modulating the phosphatidylinositol 3-kinase/serine-threonine protein kinase (PI3K/AKT) signaling pathway . In vivo studies have demonstrated a reduction in tumor growth when poncirin is administered .

Anti-inflammatory and Antioxidant Activities

Poncirin exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. It also acts as an antioxidant, scavenging free radicals and reducing oxidative stress markers . This antioxidant activity is crucial in protecting against liver injury induced by carbon tetrachloride (CCL4) .

Other Activities

In addition to its anticancer and anti-inflammatory effects, poncirin has been found to prevent adipogenesis and enhance osteoblast differentiation, which could be beneficial in treating conditions like osteoporosis . It also shows antibacterial properties, making it a potential agent against bacterial infections .

In Vitro and In Vivo Studies

  • Anticancer Effects: Poncirin has been shown to inhibit the growth and metastasis of HER2 overexpressing breast cancer cells in both in vitro and in vivo studies. The compound modulates the PI3K/AKT signaling pathway, leading to reduced tumor growth .

  • Anti-inflammatory and Antioxidant Effects: Studies have demonstrated that poncirin reduces oxidative stress and inflammation by inhibiting pro-inflammatory cytokines and enhancing antioxidant enzymes .

Clinical Potential

While poncirin shows promising therapeutic potential, its clinical application is limited by the lack of human clinical trials. Future research should focus on conducting rigorous clinical trials to establish its safety, efficacy, and optimal dosage in humans .

Table 1: Pharmacological Activities of Poncirin

ActivityMechanismTarget Cells/Tissues
AnticancerInhibits PI3K/AKT pathwayHER2 overexpressing breast cancer cells
Anti-inflammatoryInhibits IL-6, TNF-alpha productionVarious inflammatory cells
AntioxidantScavenges free radicals, reduces oxidative stressLiver tissue
AntibacterialInhibits bacterial growthVarious bacterial strains

Table 2: Sources and Solvents of Poncirin

SourceSolvents
Poncirus trifoliata fruitsDMSO, Pyridine, Methanol, Ethanol
CAS No. 14941-08-3
Product Name Poncirin
Molecular Formula C28H34O14
Molecular Weight 594.6 g/mol
IUPAC Name 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
Standard InChIKey NLAWPKPYBMEWIR-YZOWQMJMSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
Melting Point 210 - 211 °C
Physical Description Solid
Synonyms C09830;PONCIRIN;(2S)-Poncirin;Citrifolioside;Einecs 239-020-1;PONCIRIN WITH HPLC;4'-O-Methylnaringin;ISOSAKURANETIN-7-NEOHESPERIDOSIDE;Neohesperidoside isosakuranetin-7;ISOSAKURANETIN-7-O-NEOHESPERIDOSID
Reference 1. Anti-Helicobacter pylori activity of the metabolites of poncirin from Poncirus trifoliata by human intestinal bacteria. Kim B-J, et al. Biological & Pharmaceutical Bulletin 22(4), 422-424, (1999) 2. Poncirin promotes osteoblast differentiation but inhibits adipocyte differentiation in mesenchymal stem cells. Yoon Y-H, et al. European Journal of Pharmacology 664(1-3), 54-59, (2011) 3. Determination of flavanones in orange juices obtained from different sources by HPLC/DAD. Silva CRCL, et al. Journal of Analytical Methods in Chemistry 2014(1-3), 54-59, (2014)
PubChem Compound 84718
Last Modified Aug 15 2023

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